2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c23-17-6-2-4-8-19(17)30-15-20(29)26-11-13-27(14-12-26)22-21-16-5-1-3-7-18(16)25-28(21)10-9-24-22/h2,4,6,8-10H,1,3,5,7,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWVXNUCHLLYEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)COC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and molecular weight of approximately 392.46 g/mol. The presence of a fluorophenoxy group and a piperazine moiety suggests potential interactions with various biological targets.
Anticonvulsant Activity
Research has indicated that derivatives of similar structures exhibit significant anticonvulsant properties. For instance, compounds containing the 2-fluorophenoxy group have shown considerable activity in both the Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models. These effects appear to be mediated through interactions with benzodiazepine receptors, suggesting a potential mechanism for anticonvulsant activity .
Antimicrobial Properties
In vitro studies have demonstrated that compounds with similar piperazine structures possess antimicrobial activity against various bacterial strains. The screening methods employed include agar well diffusion and microdilution techniques against standard Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, the structural similarities suggest potential efficacy in this area.
Antitumor Activity
Preliminary studies have suggested that compounds containing piperazine and indazole moieties may exhibit antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. Further research is needed to elucidate the specific pathways involved in the antitumor activity of this compound.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Linked Fluorinated Aryl Ketones
Key Observations :
- Synthetic Routes : The target compound likely shares synthetic strategies with MK41 and related derivatives, utilizing HOBt/TBTU coupling agents to form amide/ketone bonds between piperazine and carboxylic acid derivatives .
- Fluorine Effects: The 2-fluorophenoxy group in the target compound parallels the 2-fluorophenyl group in ’s thienopyrazol derivative, which may improve pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to non-fluorinated analogues .
Tetrahydropyrazinoindazol Derivatives
Key Observations :
- These modifications likely alter solubility and target selectivity .
Piperazine-Based Kinase Inhibitors
Key Observations :
- Scaffold Diversity: The target compound’s tetrahydropyrazinoindazol core differs from the thienopyrimidinyl or imidazopyridazine systems in and . These structural variations suggest divergent target affinities, though all share piperazine-mediated binding .
Table 2: Fluorinated Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
